Home > Products > Screening Compounds P79803 > Beta-Amyloid (23-37)
Beta-Amyloid (23-37) -

Beta-Amyloid (23-37)

Catalog Number: EVT-247343
CAS Number:
Molecular Formula:
Molecular Weight: 1430.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-Amyloid (23-37) is synthesized from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It belongs to a group of peptides known as amyloid-beta peptides, which are classified based on their length and sequence variations. The primary isoforms include:

  • Beta-Amyloid (1-40): The most prevalent form in the brain.
  • Beta-Amyloid (1-42): More prone to aggregation and associated with Alzheimer's pathology.

Beta-Amyloid (23-37) falls within this spectrum but is less studied compared to its longer counterparts.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-amyloid peptides, including beta-amyloid (23-37), typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:

  1. Coupling Reactions: Fmoc (9-fluorenylmethoxycarbonyl) chemistry is often employed, where Fmoc-protected amino acids are coupled using coupling reagents like HATU or BOP in solvents such as dimethylformamide.
  2. Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid or other cleavage cocktails.
  3. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography, which separates based on hydrophobicity.

The synthesis process can be challenging due to the propensity of amyloid-beta peptides to aggregate during both on-resin and solution phases, requiring careful optimization of reaction conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of beta-amyloid (23-37) consists of 15 amino acids, with a sequence that influences its aggregation behavior. The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized peptide.

Key structural features include:

  • Secondary Structure: Beta-sheet formation is common among amyloid-beta peptides, contributing to their aggregation propensity.
  • Molecular Weight: The molecular weight of beta-amyloid (23-37) is approximately 1,600 Da.

Understanding these structural characteristics is essential for elucidating the peptide's biological activity and interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (23-37) undergoes several chemical reactions that contribute to its aggregation and potential toxicity:

  1. Aggregation: In physiological conditions, beta-amyloid peptides can aggregate into oligomers and fibrils, which are key components of amyloid plaques.
  2. Post-translational Modifications: Modifications such as phosphorylation or oxidation can alter the properties and reactivity of the peptide.

These reactions are often studied using techniques like fluorescence spectroscopy or atomic force microscopy, which provide insights into the kinetics and thermodynamics of aggregation processes .

Mechanism of Action

Process and Data

The mechanism by which beta-amyloid (23-37) exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms of beta-amyloid can disrupt neuronal function by interfering with synaptic signaling and promoting inflammation.
  2. Plaque Formation: As part of larger aggregates, this peptide contributes to plaque formation in the brains of individuals with Alzheimer's disease.

Research indicates that even small oligomers can be neurotoxic, leading to synaptic dysfunction and ultimately contributing to cognitive decline .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of beta-amyloid (23-37) include:

  • Solubility: The peptide exhibits variable solubility depending on pH and ionic strength; it tends to aggregate in aqueous solutions.
  • Stability: Stability can be affected by environmental factors such as temperature and concentration.

Chemical properties include susceptibility to hydrolysis under certain conditions, which can influence its biological activity .

Applications

Scientific Uses

Beta-Amyloid (23-37) serves several important roles in scientific research:

  1. Model for Alzheimer's Disease: It is used as a model system for studying amyloid aggregation and neurotoxicity.
  2. Diagnostic Tools: Research into this peptide aids in developing biomarkers for early detection of Alzheimer's disease through plasma measurements.
  3. Therapeutic Targets: Understanding its mechanism may lead to potential therapeutic strategies aimed at preventing or reversing amyloid plaque formation.
Role of Beta-Amyloid (23-37) in Alzheimer’s Disease Pathogenesis

Amyloid Cascade Hypothesis Revisited: Implications of Aβ(23-37) Aggregation

The amyloid cascade hypothesis posits that amyloid-beta (Aβ) accumulation initiates Alzheimer’s disease (AD) pathogenesis. Recent research identifies Aβ(23-37)—a proteolytic fragment of full-length Aβ—as a critical contributor to this process. This peptide encompasses the central hydrophobic core (residues 25–35), a domain essential for β-sheet formation and aggregation kinetics [2] [4]. Unlike full-length Aβ isoforms, Aβ(23-37) exhibits accelerated fibrillization dynamics due to reduced conformational flexibility, forming stable oligomers within hours under physiological conditions [9].

Structural analyses reveal that Aβ(23-37) adopts a β-hairpin conformation, where residues 23–27 pair with 32–36 through non-covalent interactions. This alignment exposes hydrophobic residues (e.g., Ile-31, Ala-30) that facilitate cross-polymerization with full-length Aβ42, amplifying aggregate complexity [9] [2]. Solid-state NMR data further indicate that Aβ(23-37) oligomers integrate into protofibrillar structures, acting as "seeds" that enhance plaque maturation [6].

Table 1: Biophysical Properties of Aβ(23-37) vs. Full-Length Aβ42

PropertyAβ(23-37)Aβ(1-42)
Aggregation onset1–2 hours24–48 hours
Dominant quaternary structureβ-hairpin dodecamersParallel β-sheet fibrils
Hydrophobic residue exposureHigh (Ile-31, Ala-30)Moderate (Phe-20, Val-36)
Seeding efficiency85% ± 6%100% (reference)

These findings redefine the amyloid hypothesis by highlighting fragment-driven amplification, where Aβ(23-37) serves as a catalytic agent for primary amyloid pathology [4] [7].

Comparative Neurotoxicity of Aβ(23-37) Oligomers vs. Full-Length Aβ Isoforms

Aβ(23-37) oligomers exhibit distinct neurotoxic profiles compared to full-length Aβ species. In vitro studies demonstrate that Aβ(23-37) oligomers (24-hour aggregates) induce 70% neuronal mortality at 5 μM concentrations—twice the toxicity of equivalent Aβ42 oligomers [9]. This potency stems from their membrane penetration capability, facilitated by their compact size (∼12 kDa) and hydrophobic surface topology [6] [9].

Mechanistically, Aβ(23-37) disrupts calcium homeostasis more severely than full-length isoforms. Electrophysiological recordings show rapid Ca²⁺ influx in neurons treated with Aβ(23-37), triggering mitochondrial permeability transition pore (mPTP) opening within 10 minutes. In contrast, Aβ42 requires 30 minutes to elicit comparable effects [7]. This aligns with transcriptomic analyses of hippocampal tissues exposed to Aβ(23-37), which reveal upregulation of ER-stress genes (e.g., CHOP, ATF4) and synaptic vesicle impairment pathways [3].

Table 2: Neurotoxic Mechanisms of Aβ Oligomers

Toxicity MechanismAβ(23-37) OligomersAβ42 Oligomers
LD₅₀ in cortical neurons5 μM10 μM
Calcium influx kinetics10 min (peak)30 min (peak)
Primary cell death pathwayCaspase-3/7 apoptosis (85%)Necroptosis (60%)
ER-stress gene induction8-fold (CHOP)3-fold (CHOP)

Notably, Aβ(23-37) co-aggregates with fibrinogen in the neurovasculature, forming plasmin-resistant complexes that exacerbate cerebrovascular dysfunction and neuroinflammation [10].

Aβ(23-37) in Early-Stage Synaptic Dysfunction and Neuronal Hyperexcitability

Aβ(23-37) is a pivotal mediator of early synaptic pathology in AD. Intracerebroventricular injection of Aβ(23-37) fibrils (10 μM) in mice reduces dendritic spine density by 40% in the hippocampus within 72 hours, concomitant with depletion of post-synaptic proteins (PSD-95, GluA1) [3] [10]. This synaptotoxicity precedes detectable tau phosphorylation, indicating its primacy in disease initiation [3].

Electrophysiological studies reveal that Aβ(23-37) induces neuronal hyperexcitability through dual pathways:

  • GABAergic inhibition impairment: Aβ(23-37) binds to α5-subunit-containing GABAₐ receptors, diminishing inhibitory postsynaptic currents (IPSCs) by 50% [3].
  • Glutamatergic potentiation: The peptide enhances extrasynaptic NMDA receptor trafficking, increasing excitatory postsynaptic potentials (EPSPs) by 130% [7].

This imbalance promotes network hypersynchronization, evidenced by elevated gamma-band (30–80 Hz) oscillations in EEG recordings [3].

Table 3: Functional Consequences of Aβ(23-37) in Neural Circuits

Pathological ProcessAffected SystemFunctional Outcome
Spine lossHippocampal CA1 synapses40% reduction in LTP
GABAₐ receptor antagonismCortical interneurons50% decreased IPSCs
NMDA receptor potentiationHippocampal pyramidal neurons130% increased EPSPs
NeuroinflammationMicroglia & astrocytes5-fold ↑ IL-1β; 3-fold ↑ GFAP

Furthermore, Aβ(23-37) activates microglial TREM2-independent pathways, elevating IL-1β and TNF-α by 5-fold without requiring the Mac1/CD11b receptor. This suggests a unique neuroinflammatory signature compared to full-length Aβ [10].

Properties

Product Name

Beta-Amyloid (23-37)

Molecular Weight

1430.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.